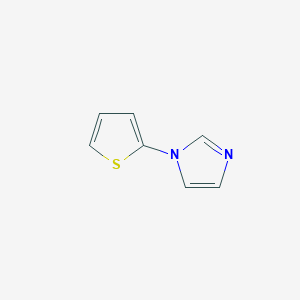

1-(Thiophen-2-yl)-1H-imidazole

Descripción

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds represent a diverse and vital class of organic molecules that are integral to the fields of chemistry, biology, and materials science. openaccessjournals.com Their structures can range from simple five- or six-membered rings to complex polycyclic systems. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physical and chemical properties that differ significantly from their carbocyclic counterparts. ijarsct.co.in This structural and functional diversity makes them indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comijpsr.com Many natural products, including alkaloids like morphine and vinblastine, and antibiotics such as penicillin, feature heterocyclic cores, underscoring their biological relevance. ijarsct.co.inijpsr.com In medicinal chemistry, heterocyclic scaffolds are frequently employed to design molecules that can interact with biological targets like enzymes and receptors with high specificity. ijnrd.orglongdom.org Furthermore, their applications extend to materials science, where they are used in the creation of conducting polymers, organic semiconductors, and dyes. openaccessjournals.com

Overview of Imidazole (B134444) Chemistry and its Architectural Importance

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-arrangement. ajrconline.orgresearchgate.net This unique architecture confers upon it a combination of valuable chemical properties. Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base. jchemrev.comhumanjournals.com The nitrogen at position 1 is slightly acidic, while the nitrogen at position 3 is basic. humanjournals.com This dual nature, along with its aromaticity and polarity, allows the imidazole ring to participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. ajrconline.orgijierm.co.in

Architecturally, the imidazole nucleus is a crucial building block in a vast number of biologically active molecules. ajrconline.orgmdpi.com It is a key component of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. ijarsct.co.inresearchgate.net The imidazole moiety is also found in purines, fundamental components of nucleic acids. ajrconline.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. ajrconline.orgmdpi.com Consequently, numerous drugs across various therapeutic areas, including antifungal, anticancer, and antihypertensive agents, incorporate the imidazole ring. researchgate.netjchemrev.commdpi.com Its versatility also extends to coordination chemistry, where it serves as a ligand in the formation of metal complexes used in catalysis. ijierm.co.in

Exploration of Thiophene (B33073) Scaffolds in Organic Synthesis

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a staple in organic synthesis. ijarsct.co.inespublisher.com Its chemistry is well-established, and its aromatic nature allows for facile substitution at various positions on the ring. uclm.es Thiophene and its derivatives are recognized for their significant pharmacological activities and are used as intermediates in the synthesis of dyes and pharmaceuticals. espublisher.comespublisher.com

The thiophene nucleus is a versatile scaffold that can be readily modified to tune the electronic and steric properties of a molecule. uclm.es This has led to its widespread use in the development of materials with interesting optical and electronic properties, such as organic photovoltaics, dye-sensitized solar cells, and organic field-effect transistors. espublisher.comuclm.esmdpi.com In medicinal chemistry, the incorporation of a thiophene ring can influence a molecule's metabolic stability and bioavailability. The ability to create complex thiophene-containing structures with precision has been a significant focus of organic synthesis, leading to the discovery of novel compounds with diverse applications. espublisher.com

Interdisciplinary Relevance of N-Substituted Imidazole-Thiophene Conjugates, with specific reference to the 1-(Thiophen-2-yl)-1H-imidazole motif

The conjugation of imidazole and thiophene rings to form N-substituted imidazole-thiophene heterocycles, such as This compound , creates molecules with a unique combination of the properties of both parent heterocycles. These conjugates have garnered interest across various scientific disciplines due to their potential applications. The direct linkage between a nitrogen atom of the imidazole ring and a carbon atom of the thiophene ring creates a distinct electronic and steric environment.

The This compound motif, in particular, has been explored in different chemical contexts. For instance, the thermolysis of 1-(thiophen-2-yl)-1H-tetrazoles has been investigated as a route to access thiophene-fused imidazoles. grafiati.com This highlights the synthetic utility of such linkages in creating more complex heterocyclic systems. Furthermore, derivatives containing the imidazole-thiophene core have been studied for their potential biological activities, including as antiparasitic agents against Toxoplasma gondii. jchemrev.com The combination of the electron-rich thiophene ring and the versatile imidazole moiety in a single molecule offers opportunities for the design of novel functional materials and therapeutic agents. The study of these conjugates is an active area of research, with investigations into their synthesis, properties, and applications continuing to expand. The cross-linking of polymers with thiophene and imidazole functionalities has also been explored, demonstrating the potential of these heterocycles in materials science. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 g/mol |

| Appearance | Not specified in provided search results |

| Melting Point | Not specified in provided search results |

| Boiling Point | Not specified in provided search results |

| Solubility | Not specified in provided search results |

| CAS Number | 45753-18-2 (for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole) |

Spectroscopic Data for a Related Compound: 1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol

While specific spectroscopic data for this compound was not found, data for a structurally related compound, 1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol , is available. chemscene.com This can provide some insight into the types of signals that might be expected.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂S₂ |

| Molecular Weight | 258.36 g/mol |

| Topological Polar Surface Area (TPSA) | 17.82 Ų |

| logP | 3.8895 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Source: chemscene.com

Structure

3D Structure

Propiedades

Número CAS |

85326-66-5 |

|---|---|

Fórmula molecular |

C7H6N2S |

Peso molecular |

150.20 g/mol |

Nombre IUPAC |

1-thiophen-2-ylimidazole |

InChI |

InChI=1S/C7H6N2S/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |

Clave InChI |

DOOBZXAXOJNMMN-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)N2C=CN=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Thiophen 2 Yl 1h Imidazole and Its N Analogues

Foundational Imidazole (B134444) Synthesis Approaches

The construction of the imidazole ring is a cornerstone of synthesizing the target compound. Several classical and modern methods are employed, with multicomponent and cyclization reactions being particularly prominent.

Multicomponent Condensation Reactions (e.g., Debus-Radziszewski Type)

The Debus-Radziszewski imidazole synthesis is a powerful one-pot, multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form substituted imidazoles. wikipedia.orgslideshare.net This method is commercially significant for producing various imidazole derivatives. wikipedia.org The reaction is thought to proceed in two main stages: the initial condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, which then condenses with an aldehyde. wikipedia.org A modification of this reaction, substituting one equivalent of ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org

For the synthesis of thiophene-containing imidazoles, this reaction has been successfully applied. For instance, a series of phenanthro[9,10-d]imidazole derivatives incorporating thiophene (B33073) units were synthesized using the Debus-Radziszewski reaction. researchgate.net This demonstrates the versatility of the method in accommodating heterocyclic aldehydes, such as thiophenecarboxaldehyde, to introduce the desired thiophene moiety directly into the imidazole structure. The general applicability of this reaction makes it a valuable tool for creating a diverse range of substituted imidazoles. mdpi.comresearchgate.net

| Reactant 1 (Dicarbonyl) | Reactant 2 (Aldehyde) | Reactant 3 (Nitrogen Source) | Product Type | Reference |

|---|---|---|---|---|

| Glyoxal | Formaldehyde | Ammonia | Imidazole | wikipedia.org |

| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Triphenyl-1H-imidazole | researchgate.net |

| 9,10-Phenanthrenequinone | Thiophene-2-carboxaldehyde | Ammonium Acetate | 2-(Thiophen-2-yl)-1H-phenanthro[9,10-d]imidazole | researchgate.net |

Cyclization Reactions for Imidazole Ring Formation

Cyclization reactions provide another fundamental route to the imidazole core. These methods often involve the formation of a linear precursor which then undergoes an intramolecular reaction to form the heterocyclic ring. For instance, the synthesis of certain imidazole-2-thiols involves the cyclization of α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine in the presence of an acid catalyst. niscpr.res.in While this example leads to a pyrazole (B372694) ring fused to an imidazole, it illustrates the general principle of using cyclization to build heterocyclic systems.

Another approach involves the dehydrogenation of imidazolines, which are the dihydro-analogues of imidazoles. derpharmachemica.com Imidazolines can be prepared from the condensation of 1,2-diamines with nitriles or aldehydes. Subsequent oxidation yields the aromatic imidazole ring. derpharmachemica.com

Strategies for N-Substitution on the Imidazole Ring

Once the imidazole ring is formed, or concurrently with its formation, the substitution at the nitrogen atom is a key step in synthesizing 1-(thiophen-2-yl)-1H-imidazole and its analogues.

Direct N-Arylation and N-Heteroarylation Protocols

Direct N-arylation is a powerful method for forming the C-N bond between the imidazole nitrogen and an aryl or heteroaryl group. researchgate.net Palladium-catalyzed cross-coupling reactions are a common and effective strategy for this transformation. For example, the N-arylation of unsymmetrical imidazoles with aryl halides and triflates has been achieved with high N1-selectivity using a palladium catalyst. nih.gov These reactions often employ a palladium precursor, such as Pd2(dba)3, and a suitable ligand. nih.gov

Copper-catalyzed N-arylation reactions also provide a valuable alternative, often being more cost-effective. researchgate.net Systems using copper(I) oxide (Cu2O) as a catalyst have been developed for the N-arylation of various nitrogen-containing heterocycles, including imidazole. researchgate.net The direct arylation of thiophenes with aryl chlorides has also been successfully demonstrated using an N-heterocyclic carbene-PdCl2-1-methylimidazole complex in combination with Cu2O. acs.org This highlights the utility of copper in facilitating such cross-coupling reactions.

| Catalyst System | Arylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand L1 | Aryl Halides/Triflates | Not specified | Not specified | nih.gov |

| Cu₂O / Ligand L2 | Aryl Iodides/Bromides | NaOH | Water-Ethanol | researchgate.net |

| Salen-Cu(II) Complex | Aryl Halides | Not specified | Not specified | scirp.org |

Synthesis of N-Substituted Imidazole Derivatives via Alkylation/Acylation

N-alkylation and N-acylation are fundamental methods for introducing substituents onto the imidazole nitrogen. These reactions typically involve the reaction of an imidazole with an alkyl or acyl halide in the presence of a base. For example, the N-alkylation of imidazole and its derivatives with various alkyl halides has been carried out to produce compounds with antibacterial properties. nih.govresearchgate.net The reaction of imidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate yields the corresponding imidazole ester, which can be further functionalized. nih.gov

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (neutral or basic). otago.ac.nz In some cases, metal-free N-allylation/alkylation can be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org

Integration of Thiophene Moiety into Imidazole Frameworks

The specific synthesis of this compound requires the strategic introduction of the thiophene group. This can be achieved at different stages of the synthesis.

One approach is to use a thiophene-containing starting material in the initial imidazole ring formation. As mentioned earlier, thiophene-2-carboxaldehyde can be used as the aldehyde component in a Debus-Radziszewski type reaction. researchgate.net This directly incorporates the thiophene at the 2-position of the imidazole ring.

Alternatively, the thiophene moiety can be introduced via N-heteroarylation of a pre-formed imidazole ring. This would involve a cross-coupling reaction between imidazole and a reactive thiophene derivative, such as 2-halothiophene, using a palladium or copper catalyst.

A third strategy involves building the thiophene ring onto an existing imidazole framework. While less common for this specific target, methods for thiophene synthesis, such as the Gewald aminothiophene synthesis or the Paal-Knorr thiophene synthesis, could potentially be adapted. pharmaguideline.com For instance, an appropriately functionalized imidazole could serve as a precursor for a cyclization reaction to form the thiophene ring.

The synthesis of 1-(thiophen-2-ylmethyl)-1H-benzimidazole has been reported via the reaction of 1,2-diaminobenzene with 2-thiophenecarboxaldehyde, showcasing the condensation approach to link these two heterocyclic systems. nih.gov While this is a benzimidazole (B57391) derivative, the principle of using a thiophene-containing aldehyde in a condensation reaction is directly applicable to the synthesis of the target compound.

Condensation Reactions Utilizing Thiophene-2-carbaldehyde (B41791) Precursors

Condensation reactions represent a classical and direct approach to the synthesis of imidazole derivatives. The Radziszewski reaction, a multicomponent reaction, is a cornerstone in this field. wikipedia.orgijprajournal.com This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org For the synthesis of N-thienyl imidazoles, thiophene-2-carbaldehyde can be employed as the aldehyde component.

One notable application of this strategy is the Debus-Radziszewski reaction for the synthesis of phenanthro[9,10-d]imidazole derivatives. In a study by Kula et al., benzo[b]thiophene-2-carbaldehyde or thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) was reacted with phenanthrenequinone, aniline, and ammonium acetate in acetic acid. nih.gov This reaction afforded the corresponding 2-(thienyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives in good yields (72-76%). nih.gov While this example results in a more complex fused imidazole system, it demonstrates the feasibility of incorporating a thiophene moiety at the 2-position of the imidazole ring starting from a thiophene-2-carbaldehyde precursor.

The general applicability of using thiophene-2-carboxaldehyde in condensation reactions to form various thiophene derivatives has been documented, although not always leading directly to this compound. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For instance, condensation of 5-nitro-2-thiophene carboxaldehyde with mono- and diamines has been used to synthesize a series of thiophene derivatives. nih.govsemanticscholar.orgresearchgate.net These examples underscore the utility of thiophene-2-carbaldehydes as versatile building blocks in the synthesis of complex heterocyclic systems.

One-pot, multicomponent reactions are particularly attractive for their efficiency and atom economy. organic-chemistry.orgasianpubs.org While a direct one-pot synthesis of this compound from thiophene-2-carbaldehyde is not extensively detailed in the provided results, the principles of one-pot synthesis of N-substituted imidazoles from various aldehydes are well-established. organic-chemistry.orgresearchgate.net These methods typically involve the reaction of an aldehyde, a primary amine, a source of the imidazole backbone (like a 2-bromoacetophenone (B140003) or benzil), and ammonium acetate. organic-chemistry.orgorganic-chemistry.org Adapting such a methodology by using a thiophene-containing amine or another thiophene-bearing reactant could potentially lead to the desired product.

| Thiophene Precursor | Other Key Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-carbaldehyde | Phenanthrenequinone, Aniline, NH4OAc | 2-(Benzo[b]thiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | 76 | nih.gov |

| Thieno[3,2-b]thiophene-2-carbaldehyde | Phenanthrenequinone, Aniline, NH4OAc | 2-(Thieno[3,2-b]thiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | 72 | nih.gov |

| 5-Nitro-2-thiophene carboxaldehyde | Mono- and diamines | Various thiophene derivatives | Not specified | nih.govsemanticscholar.org |

Cross-Coupling Methodologies for Thiophene-Imidazole Linkage (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they have been widely applied to the synthesis of N-aryl and N-heteroaryl imidazoles. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples of such methodologies.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. arkat-usa.orgyoutube.com For the synthesis of this compound, this could involve the coupling of a thienylboronic acid with a haloimidazole or, conversely, an imidazoleboronic acid with a halothiophene. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with various arylboronic acids, providing a direct route to N-arylimidazoles in good to excellent yields. nih.gov The application of this methodology to thienylboronic acids is a logical extension. ntnu.nounimib.it For instance, the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) has been studied in detail, highlighting the importance of catalyst choice and reaction conditions for successful coupling with thienylboronic acids. ntnu.no Furthermore, palladium-catalyzed Suzuki-Miyaura reactions have been used to synthesize 2-aryl benzimidazoles under microwave conditions, showcasing the versatility of this reaction. arkat-usa.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and it represents a highly effective method for the formation of C-N bonds. wikipedia.orgsemanticscholar.orgnih.govnih.gov This reaction is particularly well-suited for the synthesis of this compound by coupling imidazole with a 2-halothiophene (e.g., 2-bromothiophene). The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides, including heterocyclic substrates. wikipedia.orgsemanticscholar.org While direct examples of the Buchwald-Hartwig amination to form this compound were not prevalent in the initial search, the successful amination of unprotected five-membered heterocyclic bromides, including 2-bromo-1H-imidazoles with various amines, suggests the feasibility of the reverse reaction. nih.gov Moreover, the application of Buchwald-Hartwig amination in the synthesis of complex molecules containing C-N bonds is well-documented, indicating its potential for the target synthesis. researchgate.net

| Reaction | Typical Reactants | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thienylboronic acid + Haloimidazole or Imidazoleboronic acid + Halothiophene | Palladium catalyst (e.g., Pd(OAc)2/SPhos) | High functional group tolerance, mild reaction conditions. | nih.govsemanticscholar.org |

| Buchwald-Hartwig Amination | Imidazole + 2-Halothiophene | Palladium catalyst with phosphine (B1218219) ligands (e.g., XantPhos) | Direct formation of the C-N bond, broad substrate scope. | wikipedia.orgchemrxiv.org |

Novel Cycloaddition and Denitrogenative Transformations

Beyond traditional condensation and cross-coupling reactions, novel synthetic routes involving cycloaddition and denitrogenative transformations have emerged as powerful strategies for the construction of the imidazole ring.

Cycloaddition reactions , such as [3+2] cycloadditions, offer a convergent approach to the synthesis of five-membered heterocycles. While specific examples leading directly to this compound are not detailed, the general principle involves the reaction of a three-atom component with a two-atom component to form the imidazole ring. For instance, the reaction of thioformylium methylide with various arylidene-azolones has been used to synthesize spiro-thia-azaspiro[4.4]nonan-4-ones, showcasing the utility of sulfur-containing ylides in cycloadditions. researchgate.net The adaptation of such strategies, perhaps using a thiophene-containing dipolarophile or dipole, could provide a novel entry to the target compound.

Denitrogenative transformations of triazoles have been developed as a versatile method for the synthesis of various N-heterocycles, including imidazoles. nih.gov This approach typically involves the in-situ formation of N-acylated 1,2,3-triazoles, which then undergo ring-opening and nitrogen elimination to generate a reactive intermediate that can cyclize to form the imidazole ring. nih.gov For example, the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with nitriles has been reported. researchgate.net A particularly relevant study by Yıldırım and Çetin describes the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a metal-free denitrogenative transformation of a 1,2,3-triazole intermediate derived from 2-aminothiophene. nih.gov This work demonstrates the successful use of a thiophene-containing triazole to generate a fused heterocyclic system, suggesting that a similar strategy could be devised for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

| Methodology | General Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component. | Reaction of a thiophene-containing dipole or dipolarophile. | researchgate.net |

| Denitrogenative Transformation | Ring-opening and nitrogen elimination from a triazole precursor. | Synthesis and subsequent transformation of a thiophene-substituted triazole. | nih.gov |

Green Chemistry and Sustainable Synthetic Route Development

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies. This "green chemistry" approach focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogues, several green chemistry strategies have been explored.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been particularly effective in the synthesis of imidazole derivatives. globalresearchonline.netlew.ro

Several studies have reported the microwave-assisted synthesis of polysubstituted imidazoles via multicomponent reactions. For example, the condensation of benzil, aldehydes, and ammonium acetate can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in an environmentally benign solvent like water. researchgate.netresearchgate.net The use of a catalyst, such as Cr2O3 nanoparticles synthesized using a green method, can further enhance the efficiency of these reactions under microwave conditions. nih.gov A solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles has also been described, demonstrating the broad applicability of this technology. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed, the numerous examples of successful microwave-assisted imidazole syntheses suggest that this approach would be highly amenable to the optimization of existing synthetic routes or the development of new, more efficient ones. globalresearchonline.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | globalresearchonline.net |

| Yields | Often moderate | Generally higher | nih.govresearchgate.net |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents | nih.govresearchgate.net |

| Energy Efficiency | Lower | Higher | nih.gov |

Catalyst-Free and Recyclable Catalytic Systems

Another key aspect of green chemistry is the development of catalyst-free reactions or the use of recyclable catalysts to minimize waste and reduce the environmental impact of chemical processes.

Catalyst-free synthesis of imidazoles has been achieved under microwave irradiation in solvent-free conditions. researchgate.net For instance, the one-pot condensation of benzil, an aromatic aldehyde, and ammonium acetate can proceed efficiently to give 2,4,5-triarylimidazoles in high yields without the need for a catalyst. researchgate.net This approach offers significant advantages in terms of simplicity, cost-effectiveness, and reduced environmental burden.

The development of recyclable catalysts is another important area of research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. researchgate.net For C-N bond-forming reactions, recyclable copper catalyst systems have been developed for the coupling of amines with aryl halides and arylboronic acids. researchgate.net Similarly, recyclable catalysts have been explored for alkyne functionalization, which can be a step in more complex heterocyclic syntheses. mdpi.com In the context of imidazole synthesis, Cr2O3 nanoparticles have been shown to be an efficient and reusable catalyst for the microwave-assisted synthesis of polysubstituted imidazoles. nih.gov The development of recyclable catalysts for the key bond-forming reactions in the synthesis of this compound, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, would represent a significant advancement in the sustainability of its production.

| Approach | Description | Example | Key Benefits | Reference |

|---|---|---|---|---|

| Catalyst-Free Synthesis | Reaction proceeds without the addition of a catalyst. | Microwave-assisted condensation of benzil, aldehyde, and ammonium acetate. | Simplicity, cost-effectiveness, reduced waste. | researchgate.net |

| Recyclable Catalytic Systems | Use of catalysts that can be easily recovered and reused. | Cr2O3 nanoparticles for microwave-assisted imidazole synthesis. | Reduced catalyst consumption and waste, lower cost. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 Thiophen 2 Yl 1h Imidazole Type Structures

Vibrational Spectroscopic Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 1-(Thiophen-2-yl)-1H-imidazole type structures, the IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the imidazole (B134444) and thiophene (B33073) rings.

The spectrum of imidazole-containing compounds typically displays a prominent N-H stretching band around 3437 cm⁻¹ if the nitrogen is unsubstituted researchgate.net. Aromatic C-H stretching vibrations from both rings are generally observed in the region of 3030-3110 cm⁻¹ researchgate.netnih.gov. The C=N stretching absorption of the imidazole ring is a key identifier and appears around 1681 cm⁻¹ researchgate.net. The skeletal stretching vibrations of the heterocyclic rings, involving C=C and C-N bonds, produce a series of bands between 1400 and 1600 cm⁻¹ researchgate.netresearchgate.net. Specifically, bands at approximately 1599 and 1489 cm⁻¹ can be attributed to C=C stretching researchgate.net. The characteristic "breathing" vibrations of the rings and C-H in-plane bending vibrations are found at lower frequencies researchgate.net. For the thiophene moiety, C-S stretching vibrations are also expected, though they may be weaker and appear in the fingerprint region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring of Origin |

|---|---|---|

| N-H Stretch (unsubstituted) | ~3437 | Imidazole |

| Aromatic C-H Stretch | 3030 - 3110 | Imidazole & Thiophene |

| C=N Stretch | ~1681 | Imidazole |

| C=C Aromatic Stretch | 1489 - 1599 | Imidazole & Thiophene |

| Ring Skeletal Vibrations | 1340 - 1430 | Imidazole & Thiophene |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the protons on both the imidazole and thiophene rings. In derivatives, aromatic protons typically resonate in the range of δ 6.34–8.53 ppm nih.gov. For the imidazole ring, characteristic resonances generally appear between δ 6.77–7.66 ppm researchgate.net. The specific chemical shifts are influenced by the electronic effects of the linkage and any other substituents. For instance, in a related structure, 4,5-diphenyl-2-(thiophen-2-yl)-1-p-tolyl-1H-imidazole, the thiophene protons appear as a doublet at δ 6.51 ppm and a triplet at δ 6.62 ppm, while the remaining aromatic protons are observed as a multiplet between δ 7.18-7.50 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. For imidazole moieties, carbon signals are typically observed in the range of δ 124.87–132.43 ppm researchgate.net. In a substituted derivative, 1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the C=N carbon signal appears at δ 156 ppm, with other aromatic carbons resonating between δ 124.04–141.31 ppm nih.gov. For thiophene-containing structures, carbon signals are expected in the aromatic region, typically between δ 125-140 ppm, with the exact shifts depending on the substitution pattern rsc.org.

| Nucleus | Ring | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | Thiophene | H-3 | 6.5 - 7.6 |

| H-4 | |||

| H-5 | |||

| ¹H | Imidazole | H-2 | 6.7 - 8.1 |

| H-4 | |||

| H-5 | |||

| ¹³C | Thiophene | C-2 | 125 - 145 |

| C-3/C-4/C-5 | |||

| ¹³C | Imidazole | C-2 | 120 - 140 |

| C-4 | |||

| C-5 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₇H₆N₂S), the exact mass can be calculated and compared to the experimentally determined value. The high resolution of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, allows for the differentiation between compounds with the same nominal mass but different elemental formulas nih.gov.

The molecular formula C₇H₆N₂S corresponds to a theoretical exact mass that can be precisely measured using techniques like electrospray ionization (ESI). The observation of the protonated molecule [M+H]⁺ in the mass spectrum with an m/z value matching the calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity. For example, in the characterization of a related imidazole derivative, the [M+H]⁺ peak was observed and confirmed the molecular formula niscpr.res.in.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆N₂S |

| Calculated Exact Mass ([M]) | 150.0252 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 151.0329 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

For a this compound type structure, a successful X-ray crystallographic analysis would confirm the planarity of the imidazole and thiophene rings and determine the dihedral angle between them. This angle is a critical parameter that influences the degree of conjugation between the two heterocyclic systems. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state supramolecular assembly.

While a specific crystal structure for the parent this compound is not detailed in the provided context, analysis of related structures provides expected parameters. For example, the crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane revealed a monoclinic P2₁/c space group for the anhydrous form, with the imidazole rings being parallel due to symmetry mdpi.com. In another series of thiophene-imine derivatives, the dihedral angles between the thiophene ring and the C=N bond plane were found to be small, ranging from 1.9° to 10.1°, indicating a high degree of conjugation nih.gov.

| Parameter | Description | Example Value/System |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Triclinic). | Monoclinic mdpi.com |

| Space Group | The specific symmetry group of the crystal. | P2₁/c mdpi.com |

| Unit Cell Dimensions (a, b, c, β) | The lengths of the unit cell axes and the angle between them. | Compound-dependent |

| Dihedral Angle (Thiophene-Imidazole) | The angle between the planes of the two rings. | Compound-dependent |

| Intermolecular Interactions | Non-covalent forces like H-bonds or π-stacking. | Compound-dependent |

Computational Chemistry and Quantum Chemical Studies on 1 Thiophen 2 Yl 1h Imidazole

Theoretical Methodologies for Electronic Structure Calculations

The foundation of these computational investigations lies in the application of quantum mechanical principles to model the behavior of electrons within the molecule. Density Functional Theory (DFT) has emerged as a prominent and powerful tool for this purpose, offering a balance between computational cost and accuracy.

Selection of Basis Sets and Functionals for Optimized Geometry

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing heteroatoms like sulfur and nitrogen, as in 1-(Thiophen-2-yl)-1H-imidazole, it is common to use hybrid functionals, such as B3LYP, which incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. This approach often yields more accurate results for molecular geometries and electronic properties.

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, particularly around the bonding regions, while diffuse functions (++) are important for accurately modeling anions and systems with lone pairs of electrons. The combination of a suitable functional and basis set is paramount for obtaining a reliable optimized molecular geometry that corresponds to a minimum on the potential energy surface.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Assessments

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values would be dependent on the specific computational methodology employed.

Computational Descriptors of Molecular Reactivity and Stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it is a measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as μ2 / (2η) (where μ is the electronic chemical potential, approximately -(I+A)/2), it quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Note: The data in this table is illustrative and derived from the sample HOMO/LUMO values in Table 1.

Electron Density and Charge Distribution Mapping

Understanding the distribution of electrons within a molecule is key to predicting its interactions with other molecules. Computational methods can generate maps of electron density and electrostatic potential to visualize these features.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiophene (B33073) ring, indicating their nucleophilic character. Positive potentials would be expected around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological or chemical system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. This analysis provides a quantitative measure of the stabilization energy associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

For this compound, while specific NBO analysis data is not extensively available in the cited literature, studies on structurally related imidazole and thiophene derivatives allow for a detailed prediction of the key intramolecular interactions that contribute to its stability. nih.govresearchgate.netnih.gov The primary interactions are expected to involve the lone pairs of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings.

The delocalization of electron density leads to a stabilization of the molecule. The stabilization energy, E(2), associated with these charge transfers can be calculated using second-order perturbation theory. researchgate.net The most significant interactions anticipated within the this compound structure would include:

π → π interactions:* Delocalization of electrons from the π orbitals of the thiophene ring to the π* antibonding orbitals of the imidazole ring, and vice versa. These interactions are fundamental to the electronic communication between the two aromatic systems.

n → π interactions:* The transfer of electron density from the lone pair (n) of the nitrogen atoms in the imidazole ring to the π* antibonding orbitals of the thiophene and imidazole rings.

n → σ interactions:* Delocalization involving the nitrogen lone pairs and σ* antibonding orbitals of adjacent bonds.

Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound based on Analogous Compounds Note: This table is illustrative and based on typical values found for similar heterocyclic systems. Specific values for this compound require dedicated computational studies.

| Donor Orbital (i) | Acceptor Orbital (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| π (Thiophene Ring) | π* (Imidazole Ring) | High | Inter-ring π-conjugation |

| π (Imidazole Ring) | π* (Thiophene Ring) | High | Inter-ring π-conjugation |

| LP(1) N (Imidazole) | π* (C=C of Imidazole) | Moderate-High | Intramolecular charge transfer |

| LP(1) N (Imidazole) | π* (C=C of Thiophene) | Moderate | Intramolecular charge transfer |

| LP(1) S (Thiophene) | π* (C=C of Thiophene) | Moderate | Intramolecular charge transfer |

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the packing environment.

For this compound, a Hirshfeld analysis would reveal the nature and extent of contacts between neighboring molecules. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). researchgate.netcrystalexplorer.net

While a specific Hirshfeld analysis for this compound has not been reported, studies on other thiophene-containing heterocyclic compounds provide a clear indication of the expected interactions. nih.govnih.gov The fingerprint plots can be decomposed to show the percentage contribution of different types of atomic contacts to the total surface area.

The primary intermolecular contacts expected to stabilize the crystal structure of this compound include:

H···H contacts: Typically the most abundant interactions, representing van der Waals forces. nih.gov

C···H/H···C contacts: These are crucial for the packing of aromatic systems and can include weak C-H···π interactions.

S···H/H···S contacts: Interactions involving the sulfur heteroatom of the thiophene ring.

N···H/H···N contacts: Hydrogen bonding or weaker contacts involving the nitrogen atoms of the imidazole ring.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative Note: This data is from a related benzothiophene (B83047) derivative and serves to illustrate the typical distribution of intermolecular contacts. The actual values for this compound may vary. nih.gov

| Contact Type | Contribution (%) |

| H···H | 47.2 |

| C···H/H···C | 20.7 |

| O···H/H···O | 14.1 |

| C···C | 7.8 |

| S···H/H···S | 7.4 |

| S···C/C···S | 1.8 |

| N···H/H···N | 0.7 |

| Note: O···H contacts are included for comparative context from the source but would not be present in this compound. |

Simulations of Molecular Dynamics and Adsorption Mechanisms

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes such as adsorption on surfaces. researchgate.net For molecules like this compound, MD simulations are particularly useful for understanding its potential application as a corrosion inhibitor, where adsorption onto a metal surface is the primary mechanism of action. researchgate.net

Simulations typically model the interaction between the inhibitor molecule and a metal surface (e.g., steel or copper) in a simulated corrosive environment. researchgate.netnih.gov The results can predict the most stable adsorption configuration and calculate the adsorption energy, which indicates the strength of the interaction.

For this compound, it is anticipated that the molecule would adsorb on a metal surface through the heteroatoms (sulfur and nitrogen), which can donate lone-pair electrons to the vacant d-orbitals of the metal atoms. nih.gov The π-electrons of the aromatic rings can also contribute to the adsorption process. MD simulations would likely show the molecule adopting a nearly parallel orientation to the surface to maximize the contact area. nih.gov

The adsorption energy (E_ads) is a key parameter obtained from these simulations. A more negative value of E_ads signifies a stronger and more spontaneous adsorption process. The mechanism can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

Table 3: Key Parameters from a Representative Molecular Dynamics Simulation of an Imidazole Derivative on a Metal Surface Note: This table presents typical parameters and findings from MD simulations of corrosion inhibitors. Specific values for this compound are not available.

| Parameter | Description | Expected Finding |

| Adsorption Energy (E_ads) | The energy released upon adsorption of the molecule on the surface. | A large negative value, indicating strong interaction. |

| Binding Configuration | The stable orientation of the molecule on the metal surface. | A near-parallel orientation to maximize surface interaction. |

| Radial Distribution Function | Describes the probability of finding atoms at a certain distance from each other. | Peaks indicating bond formation between S/N atoms and surface metal atoms. |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govarxiv.org The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). Computational quantum chemistry, particularly Density Functional Theory (DFT), is a reliable method for predicting these properties. nih.govacs.orgsemanticscholar.org

The structure of this compound, featuring a donor-like thiophene ring linked to an acceptor-like imidazole moiety, suggests potential for intramolecular charge transfer and, consequently, NLO activity. researchgate.net DFT calculations can determine the components of the dipole moment (μ), polarizability tensor (α), and hyperpolarizability tensor (β). nih.gov

The total static first hyperpolarizability (β_tot) is the most critical parameter for second-order NLO materials. Its magnitude is often compared to that of a standard NLO material like urea (B33335) for reference. nih.gov A large β_tot value indicates a strong NLO response. researchgate.net Studies on similar donor-acceptor molecules containing imidazole or thiophene have shown promising NLO characteristics. researchgate.netdntb.gov.ua

Table 4: Representative Calculated NLO Properties for an Imidazole Derivative using DFT Note: The values presented are for a structurally related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, and are intended to be illustrative. Calculations for this compound are required for its specific NLO profile. semanticscholar.org

| Parameter | Unit | Illustrative Value |

| Dipole Moment (μ) | Debye | 5.16 |

| Mean Polarizability (⟨α⟩) | x 10⁻²⁴ esu | 43.19 |

| Total First Hyperpolarizability (β_tot) | x 10⁻³⁰ esu | 14.59 |

Reaction Mechanisms and Reactivity Profiles of 1 Thiophen 2 Yl 1h Imidazole Analogues

Elucidation of Reaction Pathways for Imidazole-Thiophene Scaffold Formation

The synthesis of the 1-(Thiophen-2-yl)-1H-imidazole scaffold is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods are crucial for forming the pivotal C-N bond that links the thiophene (B33073) and imidazole (B134444) rings.

One of the most common methods is the Ullmann condensation . This reaction typically involves the coupling of an imidazole salt with a halothiophene, such as 2-bromothiophene or 2-iodothiophene, in the presence of a copper catalyst. The generally accepted mechanism proceeds through the oxidative addition of a copper(I) catalyst to the halothiophene. This is followed by the coordination of the imidazole anion and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The efficiency of the Ullmann condensation is highly dependent on factors such as the solvent, base, and reaction temperature.

A more contemporary and often preferred alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope. The catalytic cycle is initiated by the oxidative addition of a palladium(0) complex to the halothiophene. The resulting palladium(II) complex then coordinates with the imidazole, which, in the presence of a base, forms a palladium-amido complex. The final step is a reductive elimination that furnishes the this compound and regenerates the palladium(0) catalyst.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical aspect of the synthesis and functionalization of this compound analogues. During the initial scaffold formation, the C-N bond formation is highly regioselective, with the coupling occurring at the N-1 position of the imidazole ring due to its greater nucleophilicity.

In subsequent reactions on the pre-formed scaffold, the inherent electronic properties of the imidazole and thiophene rings dictate the regiochemical outcome. For instance, in electrophilic substitution reactions, the substitution pattern is governed by the directing effects of the imidazole substituent on the thiophene ring.

Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule. While the parent this compound is achiral, the synthesis of chiral derivatives often necessitates the use of stereoselective methods, such as asymmetric catalysis or the use of chiral auxiliaries, to control the spatial arrangement of substituents.

Chemical Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms with distinct chemical properties. The N-1 nitrogen is a pyrrole-like nitrogen and is part of the bond to the thiophene ring, rendering it non-basic. In contrast, the N-3 nitrogen is a pyridine-like nitrogen, possessing a lone pair of electrons in an sp²-hybridized orbital, which makes it basic and nucleophilic.

This N-3 nitrogen is a primary site for electrophilic attack. It can be readily protonated by acids, and it can react with electrophiles such as alkyl halides to form quaternary imidazolium salts. The electron-donating character of the thiophene ring can enhance the nucleophilicity of the N-3 nitrogen, making it more reactive compared to unsubstituted imidazole.

Reactivity at the Thiophene Ring Positions

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The imidazole ring acts as a deactivating group but directs incoming electrophiles to specific positions. The most reactive position for electrophilic attack is the C5 position of the thiophene ring, which is para to the imidazole substituent. The C3 position is the next most favored site.

Typical electrophilic substitution reactions that can be carried out on the thiophene ring include halogenation, nitration, and Friedel-Crafts reactions. Furthermore, the thiophene ring can be metallated, most commonly through lithiation. Treatment with a strong base like n-butyllithium selectively removes a proton from the C5 position, generating a potent nucleophile that can react with a wide array of electrophiles to introduce various functional groups.

Redox Chemistry of the Compound (e.g., Oxidation, Reduction)

The redox behavior of this compound involves both the thiophene and imidazole rings. The thiophene ring is generally more susceptible to oxidation than the imidazole ring. Oxidation of the sulfur atom in the thiophene ring can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. However, harsh oxidation conditions can lead to the cleavage and degradation of the thiophene ring.

The imidazole ring is relatively stable to oxidation. Conversely, reduction of the scaffold can be achieved under various conditions. Catalytic hydrogenation can selectively reduce the thiophene ring to a tetrahydrothiophene derivative while leaving the imidazole ring intact. More vigorous reduction conditions are required to reduce the imidazole ring.

Derivatization and Functionalization Strategies for 1 Thiophen 2 Yl 1h Imidazole

Strategic Modifications of the Imidazole (B134444) Ring

The imidazole ring in 1-(thiophen-2-yl)-1H-imidazole offers several positions for modification. The most common strategies involve substitution at the N-1 nitrogen atom and, to a lesser extent, functionalization of the carbon atoms of the imidazole ring.

N-Alkylation: The nitrogen atom at the 1-position of the imidazole ring is a primary site for derivatization. N-alkylation can be achieved using various alkylating agents under basic conditions. Phase transfer catalysis is a common method for the N-alkylation of imidazoles, offering mild reaction conditions and good yields. researchgate.net For instance, the reaction of an imidazole with an alkyl halide in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst can efficiently introduce an alkyl group onto the imidazole nitrogen. Another approach involves the use of Morita-Baylis-Hillman (MBH) alcohols and acetates for N-allylation or alkylation. longdom.org

N-Arylation: The introduction of an aryl group at the N-1 position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation of imidazoles with aryl halides. More recent methods utilize palladium or copper catalysts with various ligands to achieve this transformation under milder conditions and with a broader substrate scope.

While direct C-H functionalization of the imidazole backbone in this compound is not widely reported, related studies on other imidazole systems suggest its feasibility. Metal-catalyzed C-H activation is a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Imidazole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, KOH, Phase Transfer Catalyst | 1-Alkyl-imidazole | researchgate.net |

| N-Allylation | MBH alcohol/acetate (B1210297), Toluene, reflux | 1-Allyl-imidazole | longdom.org |

| N-Arylation | Aryl iodide, CuI, L-proline, K2CO3 | 1-Aryl-imidazole | rsc.org |

Functionalization of the Thiophene (B33073) Ring

The thiophene ring is generally more susceptible to electrophilic substitution than benzene, with a preference for reaction at the position adjacent to the sulfur atom. In this compound, the C5 position of the thiophene ring is the most likely site for such reactions.

Halogenation: Bromination is a common electrophilic halogenation reaction for thiophenes. N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of thiophenes. In a related compound, 5,6-dimethyl-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, treatment with NBS resulted in bromination at the 5-position of both thiophene rings. orientjchem.org This suggests that a similar reaction would occur on this compound.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netrsc.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF. Thiophene and its derivatives readily undergo formylation, primarily at the 2- or 5-position. acs.orgnih.gov It is expected that this compound would undergo formylation at the C5 position of the thiophene ring under Vilsmeier-Haack conditions.

Metalation and Cross-Coupling: The thiophene ring can be deprotonated at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of functional groups. Furthermore, palladium-catalyzed direct C-H arylation has been shown to be effective for the β-arylation of thiophenes at room temperature, suggesting a potential route for the functionalization of the C4 or C5 positions of the thiophene ring in this compound. acs.org

Table 2: Common Functionalization Reactions of the Thiophene Ring

| Reaction Type | Reagents and Conditions | Expected Product on this compound | Reference |

| Bromination | NBS, solvent (e.g., CHCl3, AcOH) | 1-(5-Bromothiophen-2-yl)-1H-imidazole | orientjchem.org |

| Formylation | POCl3, DMF, then H2O workup | 5-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | researchgate.netrsc.org |

| C-H Arylation | Aryl iodide, Pd catalyst, ligand, base | 1-(5-Arylthiophen-2-yl)-1H-imidazole | acs.org |

Development of Hybrid Molecules and Fused Ring Systems

Hybrid Molecules: The this compound scaffold can be incorporated into larger molecules to create hybrids with potentially enhanced or novel biological activities. This is achieved by linking the core structure to other pharmacologically active moieties. For example, thiophene and pyrazole-containing heterocycles have been synthesized and shown to possess significant bioactivity. rsc.org Similarly, thiazole-based heterocyclic hybrids containing a thiophene moiety have been developed. researchgate.netresearchgate.net These strategies highlight the potential of using this compound as a building block for creating diverse and complex bioactive molecules. rsc.org

Fused Ring Systems: An important strategy for modifying the this compound structure is the creation of fused ring systems. This can lead to novel heterocyclic scaffolds with distinct chemical and biological properties. One such example is the synthesis of thieno[2,3-d]imidazoles. researchgate.net These compounds can be prepared from appropriately substituted imidazoles. Another related and important class of fused heterocycles are thieno[3,2-d]pyrimidines, which have been synthesized and shown to possess antitumor and antibacterial activities. nih.gov The synthesis of thienoindole analogs, which are thiophene-fused indole (B1671886) systems, has also been extensively studied. These examples demonstrate the utility of the thiophene-imidazole core in constructing more complex, polycyclic systems.

Table 3: Examples of Hybrid and Fused Ring Systems Derived from Thiophene and Imidazole Scaffolds

| System Type | Example Scaffold | Synthetic Precursors | Reference |

| Fused Ring | Thieno[2,3-d]imidazole | Substituted imidazoles | researchgate.net |

| Fused Ring | Thieno[3,2-d]pyrimidine | Substituted thiophenes | orientjchem.orgnih.gov |

| Fused Ring | Thienoindole | Substituted indoles and thiophenes | |

| Hybrid Molecule | Thiazole-Thiophene Hybrid | Thiophene-containing precursors | researchgate.netresearchgate.net |

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound in derivatization reactions is governed by the electronic and steric properties of both the thiophene and imidazole rings.

Electronic Effects: The imidazole ring acts as an electron-withdrawing group, which can influence the reactivity of the thiophene ring. This deactivating effect would make the thiophene ring less reactive towards electrophilic substitution compared to unsubstituted thiophene. Conversely, the thiophene ring, being a π-excessive heteroaromatic system, can influence the electronic properties of the imidazole ring. The nature of the linkage between the two rings allows for electronic communication, which can affect the basicity of the imidazole nitrogen atoms and the acidity of the N-H proton. Theoretical studies on related benzimidazole (B57391) derivatives have been used to understand their electronic and nonlinear optical properties, highlighting the importance of intramolecular charge transfer.

Steric Effects: The substitution pattern on both rings can significantly impact the regioselectivity of further reactions. For instance, in electrophilic substitution on the thiophene ring, the presence of the imidazole group at the 2-position directs incoming electrophiles to the 5-position, not only due to electronic activation but also due to steric hindrance at the 3-position. Similarly, the steric bulk of substituents on either ring can influence the feasibility and outcome of coupling reactions. Kinetic studies on the β-arylation of thiophenes have provided evidence for a Heck-type reaction pathway, where both electronic and steric factors play a crucial role in determining the reaction's efficiency and regioselectivity. acs.org

Coordination Chemistry of 1 Thiophen 2 Yl 1h Imidazole As a Ligand

Design and Synthesis of 1-(Thiophen-2-yl)-1H-imidazole Based Ligands

The strategic design of ligands based on the this compound scaffold focuses on creating molecules with specific coordination properties. The imidazole (B134444) ring offers a primary coordination site through its sp²-hybridized nitrogen atom (N3), which acts as a potent sigma-donor. The thiophene (B33073) ring, while generally a weaker coordinator, can influence the electronic properties of the imidazole ring and potentially participate in weaker interactions with the metal center.

A key example of a ligand in this family is 2-(Thiophen-2-yl)-1H-imidazole (Thim). Its synthesis is typically achieved through a condensation reaction. One established method involves the reaction of thiophene-2-carboxaldehyde with glyoxal and ammonia (B1221849) in a methanolic solution. This approach provides a straightforward route to the desired heterocyclic framework. The resulting ligand serves as a fundamental building block for the construction of more complex, polydentate ligands by functionalizing the N1 position of the imidazole ring.

Formation and Characterization of Metal Complexes (e.g., with Cu(II), Ni(II), Pt(II) Ions)

The 2-(Thiophen-2-yl)-1H-imidazole (Thim) ligand readily forms stable complexes with various transition metal ions. The formation of these complexes typically involves the reaction of the ligand with a metal salt, such as a metal chloride, in a suitable solvent. Studies have successfully reported the synthesis of complexes with Copper(II), Palladium(II), and Platinum(II). researchgate.netuab.catuab.cat

The general reaction for the formation of these complexes can be represented as: MCl₂ + 2(Thim) → [M(Thim)₂Cl₂] (where M = Cu, Pd, Pt)

Characterization of these complexes confirms a 1:2 metal-to-ligand stoichiometry. researchgate.netuab.cat Elemental analysis and mass spectrometry are crucial in establishing this composition. For instance, the characterization of the Cu(II), Pd(II), and Pt(II) complexes with Thim consistently indicates a formula of [MCl₂(Thim)₂]. researchgate.netuab.catuab.cat While extensive studies on Ni(II) complexes with this specific ligand are not as prevalent, the known coordination chemistry of nickel(II) with other imidazole and thiophene-containing ligands suggests that similar octahedral or square planar complexes can be expected, depending on the reaction conditions and ancillary ligands. mdpi.comnih.gov

Spectroscopic and Structural Investigations of Coordination Environments

Spectroscopic and crystallographic methods are indispensable for elucidating the coordination environment of the metal ions in these complexes. Infrared (IR) spectroscopy, solid-state Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction have been particularly informative.

In the case of [PtCl₂(Thim)₂], for which single crystals were not obtained, solid-state NMR and IR spectroscopy were employed to probe its structure. researchgate.netuab.cat The data suggested a structure analogous to its palladium counterpart.

For the copper and palladium complexes, single-crystal X-ray diffraction has provided definitive structural insights. researchgate.netuab.cat The crystal structure of [CuCl₂(Thim)₂] reveals a monomeric complex where the copper(II) center adopts a distorted square planar geometry. The two Thim ligands and two chloride ions are coordinated to the metal center. Similarly, the [PdCl₂(Thim)₂] complex shows the palladium(II) ion in a square planar environment. researchgate.netuab.cat

Table 1: Selected Crystallographic Data for [CuCl₂(Thim)₂] and [PdCl₂(Thim)₂]

| Parameter | [CuCl₂(Thim)₂] | [PdCl₂(Thim)₂] |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| M-N Bond Length (Å) | ~2.00 | ~2.03 |

| M-Cl Bond Length (Å) | ~2.25 | ~2.31 |

| N-M-N Angle (°) | ~180 (trans) | ~180 (trans) |

| Cl-M-Cl Angle (°) | ~180 (trans) | ~180 (trans) |

Data derived from single-crystal X-ray diffraction studies. researchgate.netuab.cat

Elucidation of Metal-Ligand Binding Modes and Non-Covalent Interactions

The structural analyses unequivocally show that the 2-(Thiophen-2-yl)-1H-imidazole ligand coordinates to the metal center through the imine nitrogen atom (N3) of the imidazole ring. researchgate.netuab.cat This is the expected binding mode, as this nitrogen is the most basic and sterically accessible coordination site on the ligand. nih.gov The thiophene sulfur atom does not directly participate in the primary coordination sphere in these reported structures.

The arrangement of the ligands around the metal center is typically in a trans configuration, which minimizes steric hindrance between the bulky thiophene-imidazole units. This is observed in both the [CuCl₂(Thim)₂] and [PdCl₂(Thim)₂] complexes. researchgate.netuab.cat

Applications in Catalysis and Advanced Materials

Role as N-Heterocyclic Carbene (NHC) Ligand Precursors in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) are a significant class of ligands in homogeneous catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. Imidazolium salts are common precursors to these NHC ligands. However, specific studies detailing the synthesis and application of NHC ligands derived directly from 1-(Thiophen-2-yl)-1H-imidazolium salts are not prominently documented. The functionalization of NHC ligands with sulfur-containing moieties like thiophene (B33073) is an area of interest for tuning the electronic and steric properties of the resulting metal catalysts. Despite this, dedicated research on the catalytic activity of metal complexes bearing NHC ligands specifically derived from 1-(Thiophen-2-yl)-1H-imidazole remains to be broadly reported.

Utilization in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions. Various organic dyes and metal complexes, some containing imidazole (B134444) scaffolds, are employed as photocatalysts. These catalysts can absorb light and engage in single-electron transfer processes to activate substrates. While imidazole derivatives have been investigated for their potential in photoredox catalysis, there is a lack of specific research articles that describe the use of this compound as a photocatalyst or as a key component in a photocatalytic system.

Development of Responsive Materials

Responsive or "smart" materials are designed to change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes. The imidazole group, with its pH-sensitive nature, is a functional moiety that can be incorporated into polymers and other materials to impart responsive characteristics. Similarly, thiophene-containing polymers are known for their electronic properties and can be used in sensory applications. Nevertheless, there is no substantial body of literature that specifically documents the incorporation of this compound into responsive materials and characterizes the resulting stimulus-responsive behavior.

Theoretical Framework for Catalytic Activity and Material Performance

Theoretical and computational studies, such as those using Density Functional Theory (DFT), are crucial for understanding the electronic structure and predicting the behavior of molecules in catalytic and materials science applications. Such studies on NHC-metal complexes can elucidate bonding characteristics and reaction mechanisms, guiding the design of more efficient catalysts. For responsive materials, theoretical models can help in understanding the mechanism of the material's response to stimuli. However, specific theoretical studies focused on the electronic properties, catalytic potential, or material performance of this compound and its derivatives are not widely available.

Emerging Research Avenues and Future Perspectives for 1 Thiophen 2 Yl 1h Imidazole Research

Innovations in Synthetic Methodologies

The synthesis of N-aryl heterocycles, including 1-(Thiophen-2-yl)-1H-imidazole, has traditionally been accomplished through methods like the Ullmann condensation. This copper-promoted reaction converts aryl halides into various aryl compounds but often requires harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents. wikipedia.org Modern synthetic chemistry, however, is continuously evolving towards more efficient, sustainable, and versatile methodologies.

Recent advancements focus on improving reaction conditions and yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazole (B134444) derivatives. asianpubs.orgresearchgate.net This technique can significantly reduce reaction times and improve yields, offering a more economic and environmentally friendly approach compared to conventional heating methods. researchgate.netderpharmachemica.com Another significant area of innovation is the development of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, often with high atom economy. rjraap.com For thiophene (B33073) derivatives, metal-free methodologies are also being devised to minimize metal toxicity and advance the principles of green chemistry. nih.gov These innovative approaches are pivotal for the efficient and sustainable production of this compound and its derivatives, facilitating broader research and application.

Table 1: Comparison of Synthetic Methodologies for Thiophene-Imidazole Scaffolds

| Methodology | Typical Catalyst/Conditions | Key Advantages | Reported Applications |

|---|---|---|---|

| Ullmann Condensation | Stoichiometric Copper, High Temperatures (>200°C) | Classical, well-established method. wikipedia.org | Synthesis of aryl ethers, amines, and thioethers. wikipedia.orgmdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Various catalysts, Microwave irradiation | Rapid reaction times, improved yields, energy efficiency. asianpubs.orgderpharmachemica.com | Synthesis of 2,4,5-trisubstituted imidazoles and other derivatives. derpharmachemica.com |

| Multicomponent Reactions (MCRs) | Often catalytic, can be solvent-free | High efficiency, atom economy, procedural simplicity. rjraap.com | Greener synthesis of biologically active thiophene derivatives. rjraap.com |

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools for predicting the properties and potential applications of molecules like this compound before their synthesis. Density Functional Theory (DFT) is a prominent method used to calculate molecular geometry, vibrational frequencies, and electronic properties. nih.govingentaconnect.com Studies on related thiophene-imidazole structures utilize DFT at levels like B3LYP/6-311++G(d,p) to determine parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which indicates the molecule's stability and reactivity. ingentaconnect.comresearchgate.net The absence of negative vibration wavenumbers in these calculations confirms that the optimized structure is stable. nih.gov

Molecular docking is another crucial computational technique that predicts how a molecule might interact with a biological target, such as a protein or enzyme. amazonaws.comarabjchem.org This in silico method is instrumental in rational drug design, helping to identify and optimize lead compounds. nih.gov For derivatives containing thiophene and imidazole rings, docking studies can predict binding affinities and interaction modes with target proteins, guiding the synthesis of compounds with enhanced biological activity. rjraap.comnih.govnih.gov These predictive models streamline the discovery process, reducing the time and resources required for experimental screening. nih.gov

Table 2: Computational Methods in the Study of Thiophene-Imidazole Derivatives

| Computational Method | Basis Set / Level of Theory | Predicted Properties | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP / 6-31G(d) or 6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP). nih.govresearchgate.net | Provides insights into molecular stability, reactivity, and electronic structure. ingentaconnect.comnih.gov |

| Molecular Docking | Software like AutoDock Vina, Schrödinger | Binding affinity, protein-ligand interactions, inhibition prediction. researchgate.netamazonaws.com | Predicts biological activity and guides the design of new therapeutic agents. arabjchem.orgmdpi.com |